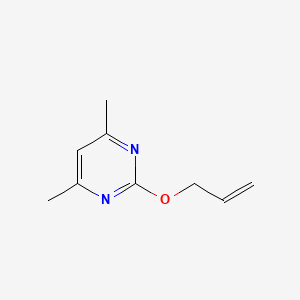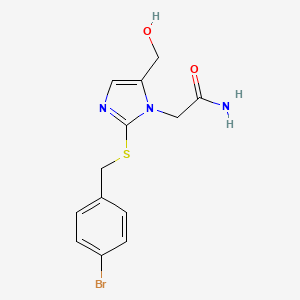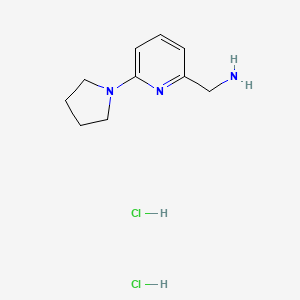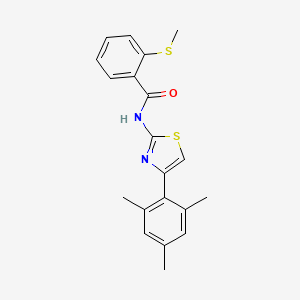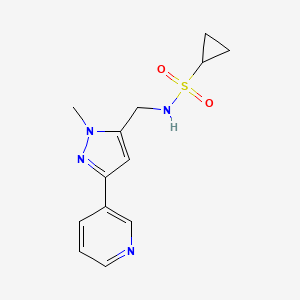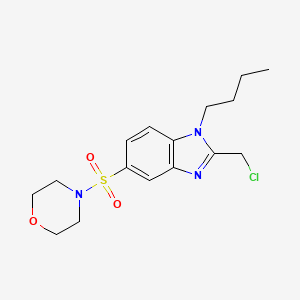![molecular formula C14H19NO5S B2929241 Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate CAS No. 1309367-86-9](/img/structure/B2929241.png)
Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate is a chemical compound that has garnered attention in the scientific community due to its unique properties and potential applications. It is known for its role in various chemical reactions and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(2-oxopropyl)benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using an appropriate solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can occur through covalent modification of the enzyme or by forming a stable complex with the enzyme .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used in similar applications.
Phenylsulfonyl carbamate: Another related compound with similar reactivity.
Boc-protected amines: Compounds with a similar protective group used in peptide synthesis.
Uniqueness
Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate is unique due to its specific structure, which combines the protective tert-butyl carbamate group with the reactive phenylsulfonyl moiety. This combination allows for versatile reactivity and makes it a valuable tool in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10(16)9-11-7-5-6-8-12(11)21(18,19)15-13(17)20-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMKBLHFZUGGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1S(=O)(=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile](/img/structure/B2929160.png)
![2-chloro-N-[2-(1H-indol-3-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2929161.png)
![ethyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2929162.png)
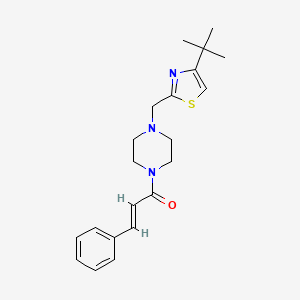
![6-Chloro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2929166.png)
![(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2929169.png)
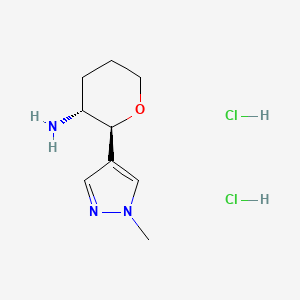
![N-[2-(dimethylamino)ethyl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride](/img/structure/B2929171.png)
